N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family and contains a benzoxazole ring, which is a fused heterocyclic structure consisting of a benzene ring and an oxazole ring. The presence of the ethyl and methyl groups on the phenyl ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclodehydration of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The ethyl and methyl groups on the phenyl ring are introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure the desired reaction conditions. Catalysts such as strong acids or bases may be employed to facilitate the cyclization and alkylation steps. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine: N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may be explored for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
N-(2-ethyl-6-methylphenyl)-2-p-tolyloxyacetamide
Uniqueness: N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide stands out due to its benzoxazole ring, which is not present in the other listed compounds
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVCWRTKHVKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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